2-(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique combination of bromine, fluorine, and isopropoxy groups makes it a versatile reagent in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination: The starting material, 2,3-difluoro-4-isopropoxyphenol, undergoes bromination to introduce the bromo group at the 5-position.
Borylation: The brominated compound is then subjected to borylation using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. It can also participate in other reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles and electrophiles under various conditions.
Major Products Formed:
Suzuki-Miyaura Reaction: Biaryls and heteroaryls.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted phenols or ethers.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of bioactive compounds and probes for biological studies.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly in the creation of active pharmaceutical ingredients (APIs).
Industry: In the production of agrochemicals, dyestuffs, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners to form carbon-carbon bonds. The molecular targets and pathways involved are typically the palladium-catalyzed cross-coupling reactions, where the boronic acid derivative facilitates the formation of biaryl or heteroaryl compounds.
Comparison with Similar Compounds
Boronic Acids: General boronic acids used in cross-coupling reactions.
Bromophenols: Phenols with bromine substituents.
Fluorophenols: Phenols with fluorine substituents.
Isopropoxyphenols: Phenols with isopropoxy groups.
Uniqueness: 2-(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its combination of bromine, fluorine, and isopropoxy groups, which enhances its reactivity and utility in various chemical reactions. This unique combination allows for greater versatility and efficiency in synthetic applications compared to other boronic acid derivatives.
Properties
IUPAC Name |
2-(5-bromo-2,3-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrF2O3/c1-8(2)20-13-10(17)7-9(11(18)12(13)19)16-21-14(3,4)15(5,6)22-16/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCQBXIPDDILHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrF2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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